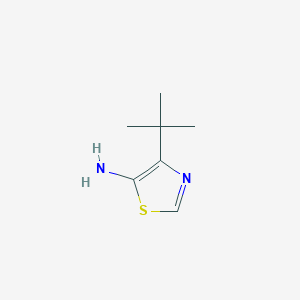

4-Tert-butyl-1,3-thiazol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-tert-butyl-1,3-thiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2S/c1-7(2,3)5-6(8)10-4-9-5/h4H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVKBPZPWNOQYQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(SC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Strategies of 4 Tert Butyl 1,3 Thiazol 5 Amine

Intrinsic Reactivity of the 1,3-Thiazole Ring System

In 4-tert-butyl-1,3-thiazol-5-amine, the ring is endowed with two electron-donating groups: the large, sterically hindering tert-butyl group at C4 and a powerful electron-donating amino group at C5. The amino group, in particular, significantly increases the electron density of the aromatic system, making it more susceptible to electrophilic attack compared to an unsubstituted thiazole (B1198619). ias.ac.in Conversely, the C2 position is the most electron-deficient and is the preferred site for nucleophilic attack or deprotonation by strong bases like organolithium reagents. pharmaguideline.comrsc.org The bulky tert-butyl group at C4 can exert steric hindrance, potentially influencing the approach of reagents to the adjacent C5-amino group and the C5 position of the ring itself.

Quantum chemical calculations on substituted thiazoles have shown that electron-donating substituents can influence the metabolic pathways and potential toxicity of thiazole-containing compounds by affecting the stability of the ring. researchgate.netnih.gov While saturated aliphatic substituents are noted to have negligible effects on the distribution of effective electron number in some thiazole systems acs.org, the strong activating effect of the C5-amino group is the dominant factor in the reactivity of this specific molecule.

Reactions Involving the Primary Amine Functional Group at C5

The primary amine at the C5 position is the most reactive site for a majority of derivatization reactions, behaving as a typical, albeit sterically hindered, aromatic amine. ias.ac.in

Nucleophilic Acylation and Sulfonylation Reactions

The primary amino group of this compound is expected to readily undergo nucleophilic acylation and sulfonylation. These reactions involve the attack of the amine's lone pair on the electrophilic carbonyl or sulfonyl carbon of acylating or sulfonylating agents, respectively, to form stable amide and sulfonamide linkages. Such transformations are fundamental in medicinal chemistry for modifying the properties of a lead compound. nih.govnih.gov

Common reagents for these transformations include acyl chlorides, acid anhydrides, and sulfonyl chlorides, often in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the acid byproduct. reddit.com While direct acylation of the target compound is not extensively documented, the acylation of various 2-aminothiazoles and other N-aryl systems is a well-established practice. nih.govnih.govnih.gov

Table 1: Typical Reagents for Acylation and Sulfonylation

| Reaction Type | Reagent Class | Specific Example | Product Type |

|---|---|---|---|

| Acylation | Acyl Chlorides | Acetyl chloride, Benzoyl chloride | N-Acylthiazole (Amide) |

| Acylation | Acid Anhydrides | Acetic anhydride (B1165640), Succinic anhydride | N-Acylthiazole (Amide) |

| Sulfonylation | Sulfonyl Chlorides | p-Toluenesulfonyl chloride, Methanesulfonyl chloride | N-Sulfonylthiazole (Sulfonamide) |

Alkylation and Arylation Reactions on the Amine Nitrogen

The nitrogen atom of the C5-amino group can be functionalized through alkylation and arylation reactions.

N-Alkylation typically proceeds via nucleophilic substitution with alkyl halides. The reaction of aminothiazoles with alkylating agents can sometimes lead to alkylation on the ring nitrogen (N3) to form thiazolium salts, especially in the absence of a base. acs.org To favor N-alkylation on the exocyclic amine, the use of a strong base like lithium amide may be employed to first deprotonate the amine, increasing its nucleophilicity. acs.org

N-Arylation is most effectively achieved using modern cross-coupling methodologies, particularly the Buchwald-Hartwig amination. nii.ac.jp This palladium-catalyzed reaction allows for the formation of a C-N bond between the thiazole amine and an aryl halide (or triflate). acs.orgnih.govmdpi.com The reaction requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. This method is broadly applicable to a wide range of heterocyclic amines. nih.govmdpi.com

Table 2: Representative Conditions for N-Arylation

| Component | Examples |

|---|---|

| Arylating Agent | Aryl bromides (e.g., Bromobenzene), Aryl iodides |

| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ |

| Ligand | Xantphos, BINAP, Expanded-ring NHC ligands |

| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ |

| Solvent | Toluene, Dioxane, DMF |

Condensation Reactions for Schiff Base Formation

As a primary amine, this compound can undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. nih.govsjpas.com This reaction typically involves heating the two reactants in a suitable solvent, often with a catalytic amount of acid to facilitate the dehydration step. impactfactor.org The formation of the azomethine (C=N) group is a versatile method for elaborating the molecular structure. researchgate.net Schiff bases derived from heterocyclic amines are a significant class of compounds in coordination chemistry and materials science. nih.govacs.org

Table 3: Examples of Carbonyl Compounds for Schiff Base Formation

| Carbonyl Compound Class | Specific Example |

|---|---|

| Aromatic Aldehydes | Benzaldehyde, 4-Hydroxybenzaldehyde |

| Aliphatic Aldehydes | Acetaldehyde, Pivalaldehyde |

| Ketones | Acetone, Cyclohexanone |

Diazotization Reactions and Subsequent Transformations (e.g., Sandmeyer-type reactions)

The primary amino group at C5 allows for diazotization, a reaction that converts the amine into a diazonium salt (-N₂⁺). ias.ac.in This transformation is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C). byjus.com

Heteroaromatic diazonium salts can be less stable than their aniline-derived counterparts, but they serve as valuable intermediates for introducing a wide variety of substituents onto the aromatic ring. cdnsciencepub.comnih.gov The resulting diazonium salt of 4-tert-butyl-1,3-thiazole can undergo a range of transformations.

A key application is the Sandmeyer reaction , where the diazonium group is replaced by a halide (Cl, Br) or a cyano group using a copper(I) salt catalyst (CuCl, CuBr, CuCN). wikipedia.orgmasterorganicchemistry.com Other related transformations include reaction with potassium iodide to yield the iodo-derivative, heating in water to produce the hydroxyl-derivative (phenol analog), and reaction with HBF₄ followed by heating (the Balz-Schiemann reaction) to install fluorine. wikipedia.org

Table 4: Potential Products from Diazonium Salt Transformations

| Reagent(s) | Product | Reaction Name |

|---|---|---|

| CuCl / HCl | 4-tert-butyl-5-chloro-1,3-thiazole | Sandmeyer |

| CuBr / HBr | 4-tert-butyl-5-bromo-1,3-thiazole | Sandmeyer |

| CuCN / KCN | 4-tert-butyl-1,3-thiazole-5-carbonitrile | Sandmeyer |

| KI | 4-tert-butyl-5-iodo-1,3-thiazole | - |

| H₂O, Δ | 4-tert-butyl-1,3-thiazol-5-ol | Hydrolysis |

| 1. HBF₄, 2. Δ | 4-tert-butyl-5-fluoro-1,3-thiazole | Balz-Schiemann |

Electrophilic Aromatic Substitution on the Thiazole Ring

The position of electrophilic aromatic substitution on the thiazole ring is dictated by the directing effects of the existing substituents. For a simple thiazole, electrophilic attack generally favors the C5 position. pharmaguideline.comnumberanalytics.com However, in this compound, the C5 position is occupied by the strongly activating amino group.

According to the principles of electrophilic substitution on activated heterocyclic systems, the presence of a powerful electron-donating group like -NH₂ at C5 strongly activates the ring towards attack by electrophiles. The directing influence of the C5-amino group would make the C4 and C2 positions the most nucleophilic. Since the C4 position is blocked by the bulky tert-butyl group, electrophilic substitution is predicted to occur preferentially at the C2 position. ias.ac.in

For example, halogenation with reagents like N-bromosuccinimide (NBS) or bromination in a suitable solvent would be expected to yield 2-bromo-4-tert-butyl-1,3-thiazol-5-amine. Similarly, other electrophilic reactions such as nitration or Friedel-Crafts acylation, if conditions are controlled to avoid reaction on the exocyclic amine, would also be directed to the C2 position.

Palladium-Catalyzed Cross-Coupling Reactions at Thiazole Ring Positions

The thiazole ring, being an electron-rich heterocycle, is amenable to various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netresearchgate.net The reactivity of the different positions on the thiazole ring (C2, C4, and C5) is influenced by the electronic effects of the existing substituents. In this compound, the electron-donating amino group at C5 and the bulky tert-butyl group at C4 significantly influence the regioselectivity of these reactions.

For cross-coupling reactions to occur, a halide or a triflate group is typically required as a leaving group. The direct C-H activation of thiazoles is also an emerging area. mdpi.comresearchgate.netnih.gov In the context of this compound, halogenation would be a key initial step to introduce a handle for subsequent cross-coupling. Research on 2-amino-1,3-thiazoles has shown that regioselective halogenation at the C5 position can be achieved using copper(II) halides (CuX₂). google.com This suggests that the C5 position of a protected this compound could be selectively halogenated. Furthermore, the C2 position of the thiazole ring is known to be susceptible to deprotonation by strong bases, allowing for the introduction of a halide or other functionalities. nih.gov

Once a halogenated derivative, such as 2-bromo-4-tert-butyl-1,3-thiazol-5-amine or 5-bromo-4-tert-butyl-1,3-thiazol-2-amine, is obtained, a variety of palladium-catalyzed cross-coupling reactions can be envisioned.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with an organohalide. It is a versatile method for forming C-C bonds. mdpi.comacs.org For instance, a 2-bromo-4-tert-butylthiazole derivative could be coupled with various aryl or vinyl boronic acids or esters to introduce new substituents at the C2 position. The general conditions for such reactions typically involve a palladium catalyst like Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base such as Na₂CO₃ or K₃PO₄, and a suitable solvent system (e.g., toluene/water or dioxane/water). researchgate.netmdpi.com

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. researchgate.netwikipedia.orgbeilstein-journals.orgresearchgate.net A halogenated 4-tert-butylthiazole (B3354706) derivative could be coupled with a variety of alkynes to introduce alkynyl moieties. These reactions are typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. researchgate.netwikipedia.org The regioselectivity of Sonogashira coupling on di-halogenated thiazoles has been shown to favor the C2 position. acs.org

Buchwald-Hartwig Amination: This powerful method allows for the formation of carbon-nitrogen bonds by coupling an amine with an aryl or heteroaryl halide. researchgate.netnih.govnih.gov While direct N-arylation of the 5-amino group of this compound is conceivable, it is more common to perform this reaction on a halogenated thiazole with an amine. For example, a 2-bromo-4-tert-butylthiazole could be coupled with a wide range of primary or secondary amines to generate 2-amino-substituted derivatives. stackexchange.comuv.mxacs.org The choice of palladium catalyst and ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine ligands often being employed. nih.govstackexchange.com

| Coupling Reaction | Reactants | Typical Catalyst/Reagents | Potential Product | Reference |

| Suzuki-Miyaura | 2-Bromo-4-tert-butylthiazole derivative, Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-Aryl-4-tert-butylthiazole derivative | researchgate.netmdpi.com |

| Sonogashira | 2-Bromo-4-tert-butylthiazole derivative, Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-Alkynyl-4-tert-butylthiazole derivative | researchgate.netacs.org |

| Buchwald-Hartwig | 2-Bromo-4-tert-butylthiazole, Primary/Secondary Amine | Pd₂(dba)₃, Buchwald ligand, NaOtBu | N-Aryl/alkyl-4-tert-butylthiazol-2-amine | stackexchange.com |

Functionalization and Transformations of the Tert-butyl Substituent

The tert-butyl group is generally considered to be robust and sterically hindering, making its direct functionalization challenging. However, recent advances in C-H activation and oxidation catalysis have opened up possibilities for its transformation.

Oxidation: The oxidation of a tert-butyl group attached to an aromatic ring to a carboxylic acid has been reported to be a difficult transformation. nih.gov However, specific conditions, such as using NO₂ gas at elevated temperatures, have been shown to effect this conversion on some aromatic systems. nih.gov Another approach involves the use of powerful oxidizing agents. For other alkyl groups on a thiazole ring, selective oxidation of a sulfur atom in a substituent has been demonstrated, leading to an S,S-dioxide without affecting the tert-butyl group itself, highlighting the stability of the latter. nih.gov More recent methods for the non-directed hydroxylation of sterically congested primary C-H bonds in tert-butyl groups have been developed using manganese catalysts, which could potentially be applied to this compound to introduce a hydroxyl group on one of the methyls of the tert-butyl substituent. wikipedia.org

Halogenation: Free-radical halogenation of the tert-butyl group could potentially lead to mono-halogenated products, which can then serve as handles for further derivatization. However, controlling the selectivity of such reactions can be challenging. There are reports of using reagents like 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride for fluorination, though its application to a thiazole system would need investigation. scispace.com

Photochemical Functionalization: Visible-light photocatalysis has emerged as a mild and selective tool for the functionalization of heterocycles. mdpi.com This approach could potentially be used to activate the C-H bonds of the tert-butyl group for various transformations. The tert-butyl group has been shown to influence the photophysical properties and decay pathways of metal complexes and other molecules, suggesting its electronic and steric effects could be harnessed in photochemical reactions. researchgate.net

| Transformation | Potential Reagents/Conditions | Potential Product | Reference |

| Oxidation (Hydroxylation) | Manganese catalyst, H₂O₂ | (4-(1-hydroxy-2-methylpropan-2-yl)thiazol-5-amine) | wikipedia.org |

| Oxidation to Carboxylic Acid | NO₂ gas, high temperature | 5-aminothiazole-4-carboxylic acid | nih.gov |

| Photochemical Functionalization | Visible light photocatalyst, appropriate reaction partner | Varied functionalized tert-butyl derivatives | mdpi.com |

Ring-Opening and Rearrangement Reactions of the Thiazole Core

The thiazole ring is generally aromatic and stable. However, under certain conditions, it can undergo ring-opening and rearrangement reactions. These transformations are often initiated by quaternization of the ring nitrogen or oxidation.

Rearrangement Reactions: The rearrangement of the thiazole ring itself is uncommon. However, rearrangement of substituents attached to the ring or rearrangement following oxidation are more plausible. For instance, N-oxides of nitrogen heterocycles are known to undergo thermal or photochemical rearrangements. mdpi.comresearchgate.net The N-oxidation of the thiazole nitrogen in this compound would likely occur at the N3 position. beilstein-journals.org Subsequent rearrangement, potentially a Meisenheimer-type rearrangement if an appropriate group is on the nitrogen, could lead to novel heterocyclic systems. Photochemical isomerization of other heterocyclic compounds has been studied and can lead to interesting structural transformations, although specific studies on 4-tert-butylthiazole derivatives are limited. wikipedia.org

| Reaction Type | Initiating Step | Potential Outcome | Reference |

| Ring-Opening | N-Alkylation to form thiazolium salt, followed by nucleophilic attack | Ring-cleaved products | beilstein-journals.orgacs.org |

| Rearrangement | N-Oxidation to form thiazole N-oxide | Rearranged heterocyclic systems | mdpi.comresearchgate.net |

Structural and Spectroscopic Characterization of 4 Tert Butyl 1,3 Thiazol 5 Amine and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling patterns, and correlations, the precise connectivity and spatial arrangement of atoms can be determined.

Proton NMR (¹H NMR) Chemical Shift Analysis and Coupling Patterns

The ¹H NMR spectrum of 4-tert-butyl-1,3-thiazol-5-amine is predicted to exhibit distinct signals corresponding to the different types of protons present in the molecule. The tert-butyl group will produce a sharp, singlet peak due to the nine equivalent methyl protons. The protons of the primary amine group are expected to appear as a broad singlet, and the single proton on the thiazole (B1198619) ring will also present as a singlet.

Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -C(CH₃)₃ | ~1.3 - 1.5 | Singlet | 9H |

| -NH₂ | ~4.0 - 5.0 (broad) | Singlet | 2H |

| Thiazole C2-H | ~8.0 - 8.5 | Singlet | 1H |

Note: The chemical shifts are predicted and may vary depending on the solvent and experimental conditions.

The absence of coupling for the tert-butyl and thiazole protons is due to the lack of adjacent protons. The broadness of the amine signal is a common feature resulting from quadrupole broadening and potential hydrogen exchange.

Carbon NMR (¹³C NMR) Chemical Shift Assignment

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts are influenced by the electronic environment of each carbon atom.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| -C (CH₃)₃ | ~30 - 35 |

| -C(C H₃)₃ | ~30 - 32 |

| Thiazole C 2 | ~150 - 155 |

| Thiazole C 4 | ~155 - 160 |

| Thiazole C 5 | ~120 - 125 |

Note: The chemical shifts are predicted and may vary depending on the solvent and experimental conditions.

The quaternary carbon of the tert-butyl group and the carbons of the thiazole ring are expected to appear in their characteristic regions. The C4 and C5 carbons are significantly influenced by the electron-donating tert-butyl and amino groups, respectively.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments provide further insight into the molecular structure by showing correlations between different nuclei. slideshare.net

COSY (Correlation Spectroscopy): A COSY spectrum of this compound would be expected to show no cross-peaks, as there are no vicinal protons to couple with each other. This would confirm the isolated nature of the C2-H proton. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. sdsu.eduyoutube.com For this compound, this would show a cross-peak between the C2-H proton and the C2 carbon of the thiazole ring, as well as a correlation between the methyl protons and the methyl carbons of the tert-butyl group. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. sdsu.eduyoutube.com Key expected correlations for this compound would include:

The C2-H proton showing correlations to C4 and C5 of the thiazole ring.

The protons of the tert-butyl group showing correlations to the quaternary carbon of the tert-butyl group and the C4 carbon of the thiazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum shows through-space correlations between protons that are in close proximity. researchgate.netyoutube.com For this molecule, a NOESY experiment could potentially show a correlation between the protons of the tert-butyl group and the protons of the adjacent amino group, depending on the conformational preferences of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

| N-H stretching (asymmetric) | ~3400 - 3500 | Amino group |

| N-H stretching (symmetric) | ~3300 - 3400 | Amino group |

| C-H stretching (tert-butyl) | ~2960 - 2870 | tert-Butyl group |

| C=N stretching (thiazole ring) | ~1620 - 1650 | Thiazole ring |

| N-H bending (scissoring) | ~1590 - 1620 | Amino group |

| C-N stretching | ~1250 - 1350 | Aromatic amine |

| C-S stretching | ~600 - 700 | Thiazole ring |

Note: These are predicted values based on general functional group regions and theoretical calculations for a similar isomer. Actual values may differ.

The presence of two distinct N-H stretching bands is characteristic of a primary amine. The various C-H stretching and bending vibrations of the tert-butyl group will also be prominent. The stretching vibrations of the thiazole ring (C=N, C-S) provide a fingerprint for the heterocyclic core.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum is a unique fingerprint of the molecule. For this compound, the molecular ion peak (M⁺) would confirm the molecular weight. The fragmentation pattern is expected to be dominated by the loss of stable neutral fragments and the formation of stable carbocations.

A primary fragmentation pathway would involve the loss of a methyl group from the tert-butyl substituent to form a stable tertiary carbocation, resulting in a prominent peak at [M-15]⁺. Further fragmentation of the tert-butyl group is also likely.

Predicted Major Fragments in the EI-MS of this compound

| m/z | Proposed Fragment | Notes |

| 171 | [C₇H₁₃N₂S]⁺ | Molecular Ion (M⁺) |

| 156 | [M - CH₃]⁺ | Loss of a methyl group from the tert-butyl group |

| 115 | [M - C₄H₈]⁺ | Loss of isobutylene |

| 57 | [C₄H₉]⁺ | tert-Butyl cation |

Note: These are predicted fragmentation patterns. The relative intensities of the peaks would depend on the stability of the fragments.

The fragmentation of the thiazole ring itself would lead to a more complex pattern of lower mass ions, providing further structural information.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for the analysis of polar and thermally labile molecules like many thiazole derivatives. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions that are then analyzed by the mass spectrometer.

| Ion | Expected m/z | Description |

| [M+H]⁺ | 171.09 | Protonated molecule |

| [M-CH₃+H]⁺ | 156.07 | Loss of a methyl group from the tert-butyl substituent |

| [M-C₄H₉+H]⁺ | 114.03 | Loss of the tert-butyl group |

Note: The m/z values are theoretical and based on the chemical formula C₈H₁₄N₂S. Actual experimental values may vary slightly.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. This technique is crucial for confirming the identity of a newly synthesized compound or for distinguishing between compounds with the same nominal mass but different elemental formulas.

For this compound, HRMS would be employed to determine its exact mass and, from that, its elemental formula (C₈H₁₄N₂S). The high resolving power of the instrument allows for the differentiation of isobars, which are molecules that have the same integer mass but different exact masses. For instance, the exact mass of the protonated molecule [C₈H₁₄N₂S+H]⁺ would be measured and compared to the theoretical value. In the analysis of various complex organic molecules, including derivatives of thiazole, HRMS is an indispensable tool for unambiguous formula determination. nih.govrsc.org

| Elemental Formula | Calculated Exact Mass [M+H]⁺ | Description |

| C₈H₁₅N₂S | 171.0950 | Protonated this compound |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of a molecule's electronic structure.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions associated with the thiazole ring and the amino group. The thiazole ring itself is a chromophore, and the presence of the amino and tert-butyl substituents will influence the energy of these transitions and thus the λmax values. Studies on various thiazole derivatives have demonstrated that the position and intensity of absorption bands are sensitive to the nature and position of substituents on the thiazole ring. nih.govscielo.org.zanih.gov For example, the introduction of an auxochrome like an amino group typically leads to a bathochromic (red) shift in the λmax.

| Transition | Expected λmax Range (nm) | Description |

| π → π | 230-280 | Electronic transition involving the π-system of the thiazole ring |

| n → π | > 280 | Electronic transition involving non-bonding electrons on the nitrogen and sulfur atoms |

Note: The expected λmax ranges are estimations based on general principles and data for related thiazole compounds.

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing

While crystal structure data for this compound is not available, a closely related derivative, 4-tert-butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine, has been characterized by X-ray crystallography. nih.gov This structure provides valuable insights into the likely geometry of the 4-tert-butylthiazole (B3354706) core. In this derivative, the thiazole and triazole rings are not coplanar, exhibiting a significant dihedral angle. The crystal structure is stabilized by intermolecular N—H⋯N hydrogen bonds, which link the molecules into a two-dimensional network. nih.gov It is plausible that this compound would also exhibit significant hydrogen bonding interactions involving the amino group and the nitrogen atom of the thiazole ring.

| Parameter | Value for 4-tert-butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.7487(4) |

| b (Å) | 14.2240(8) |

| c (Å) | 10.2697(5) |

| β (°) | 91.452(1) |

| V (ų) | 1131.54(10) |

| Z | 4 |

| Dihedral Angle (thiazole-triazole) | 64.35(7)° |

Data from the crystallographic study of 4-tert-butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine. nih.gov

Computational Chemistry and Theoretical Investigations of 4 Tert Butyl 1,3 Thiazol 5 Amine

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting the molecular properties of compounds from first principles. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio methods, each offering a different balance of computational cost and accuracy.

Density Functional Theory (DFT) has become a popular and cost-effective method for the computational study of molecular structures and their electronic properties. scispace.com DFT methods, particularly with hybrid functionals like B3LYP, have been shown to provide reliable results for the geometry and vibrational frequencies of thiazole (B1198619) derivatives that are in good agreement with experimental data. nih.govnih.gov

For 4-Tert-butyl-1,3-thiazol-5-amine, a DFT study using a basis set such as 6-311++G(d,p) would be appropriate for geometry optimization. This process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. The optimized geometry provides key structural parameters, including bond lengths, bond angles, and dihedral angles. Due to the presence of the bulky tert-butyl group, steric hindrance may lead to a non-planar arrangement of the amine group relative to the thiazole ring.

Illustrative Optimized Geometrical Parameters for this compound (Calculated using DFT/B3LYP)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C4-C(tert-butyl) | 1.54 | ||

| C4-S1 | 1.75 | ||

| S1-C2 | 1.73 | C4-S1-C2 | 91.5 |

| C2-N3 | 1.32 | S1-C2-N3 | 115.0 |

| N3-C4 | 1.39 | C2-N3-C4 | 110.5 |

| C4-C5 | 1.38 | N3-C4-C5 | 112.0 |

| C5-N(amine) | 1.37 | C4-C5-N(amine) | 125.0 |

| C5-C4-C(tert-butyl)-C(methyl) | 60.0 |

Note: The data in this table is illustrative and represents typical values for thiazole derivatives. Actual values would require specific calculations for this molecule.

Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, are based on first principles without the use of empirical parameters. While computationally more demanding than DFT, they can offer higher accuracy for certain properties. For instance, ab initio HF and DFT methods have been used to calculate the molecular structure and vibrational frequencies of benzothiazole (B30560) derivatives. mgesjournals.com A comparative study on 2-(4-methoxyphenyl)benzo[d]thiazole indicated that the B3LYP method is superior to scaled HF for molecular problems. nih.gov For a molecule like this compound, MP2 or CCSD(T) calculations with an appropriate basis set could provide benchmark data for its electronic energy and structure.

The presence of the flexible tert-butyl group and the amino group necessitates a conformational analysis to identify the most stable conformers. The rotation around the C4-C(tert-butyl) and C5-N(amine) bonds can lead to different spatial arrangements with varying energies. Conformational studies on similar thiazole-containing peptides have been performed using DFT to understand their structural preferences. nih.gov Such an analysis for this compound would involve systematically rotating these bonds and calculating the energy of each conformation to identify the global and local energy minima. The stability of different conformers is often influenced by intramolecular hydrogen bonds and steric repulsion.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic properties of a molecule. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is an important indicator of chemical stability and reactivity. nih.govnih.gov

For this compound, the HOMO is expected to be localized on the electron-rich amino group and the thiazole ring, while the LUMO would be distributed over the thiazole ring. The electron-donating tert-butyl group would likely raise the HOMO energy level, potentially leading to a smaller HOMO-LUMO gap compared to unsubstituted aminothiazoles.

Illustrative HOMO-LUMO Energies and Related Properties for this compound

| Property | Value (eV) |

| HOMO Energy | -5.40 |

| LUMO Energy | -0.95 |

| HOMO-LUMO Gap | 4.45 |

| Ionization Potential | 5.40 |

| Electron Affinity | 0.95 |

Note: These values are illustrative and based on typical ranges for substituted thiazoles. nih.govirjweb.com

Vibrational Frequency Analysis and Spectroscopic Property Prediction

Vibrational frequency analysis, typically performed using DFT methods, can predict the infrared (IR) and Raman spectra of a molecule. nih.gov These calculations provide the fundamental vibrational modes, which can be compared with experimental spectra for structural confirmation. A study on 2-aminothiazole (B372263) has detailed the assignment of its vibrational modes. researchgate.net

For this compound, the predicted spectrum would show characteristic peaks for the N-H stretching of the amino group, C-H stretching of the tert-butyl group and the thiazole ring, and various ring vibrations. The calculated frequencies are often scaled by an empirical factor to better match experimental data.

Illustrative Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Frequency (cm⁻¹) |

| N-H asymmetric stretching | 3450 |

| N-H symmetric stretching | 3350 |

| C-H stretching (tert-butyl) | 2950-2850 |

| C=N stretching (thiazole) | 1620 |

| N-H bending | 1580 |

| Thiazole ring stretching | 1500-1400 |

| C-S stretching | 750-650 |

Note: This table provides illustrative frequency ranges for the key functional groups.

Thermodynamic Properties and Stability Assessments

Quantum chemical calculations can also be used to predict the thermodynamic properties of a molecule, such as its zero-point vibrational energy (ZPVE), thermal energy, specific heat capacity, and entropy. researchgate.net These properties are derived from the vibrational frequency analysis and are essential for understanding the stability of the molecule at different temperatures. For thiazole derivatives, these thermodynamic parameters have been calculated to assess their stability. researchgate.net Such calculations for this compound would provide valuable insights into its thermal behavior and stability.

Illustrative Thermodynamic Properties of this compound at 298.15 K

| Property | Value |

| Zero-Point Vibrational Energy | 150.5 kcal/mol |

| Thermal Energy (E_total) | 158.2 kcal/mol |

| Specific Heat Capacity (Cv) | 45.8 cal/mol·K |

| Entropy (S) | 95.7 cal/mol·K |

Note: These values are for illustrative purposes and represent typical magnitudes for a molecule of this size.

Reaction Mechanism Studies and Transition State Identification

Theoretical studies on the reaction mechanisms involving this compound can elucidate the pathways of its formation and subsequent reactions. The synthesis of 5-aminothiazoles, such as the target molecule, can be achieved through methods like the Cook-Heilbron reaction, which involves the reaction of α-aminonitriles with various sulfur-containing compounds. youtube.com Computational modeling of these synthetic routes allows for the identification of intermediates and transition states, providing a detailed picture of the reaction coordinates.

For instance, in a hypothetical reaction pathway, the formation of the thiazole ring can be modeled to determine the activation energies and the geometries of the transition states. Density Functional Theory (DFT) calculations are a powerful tool for this purpose, enabling the exploration of the potential energy surface of the reaction.

Table 1: Hypothetical Transition State Analysis for a Key Reaction Step

| Reaction Step | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Energy (kcal/mol) |

| Ring Closure | -15.3 | 12.8 | -25.7 | 28.1 |

| Aromatization | -25.7 | 5.2 | -40.1 | 30.9 |

Note: These values are hypothetical and serve to illustrate the type of data obtained from transition state calculations.

These calculations can reveal the most plausible reaction mechanism by comparing the energy barriers of different potential pathways. The identification of transition states, which are first-order saddle points on the potential energy surface, is confirmed by the presence of a single imaginary frequency in the vibrational analysis.

Charge Distribution Analysis and Electrostatic Potential Surfaces

The charge distribution within this compound is fundamental to understanding its chemical behavior, particularly its sites for electrophilic and nucleophilic attack. Molecular electrostatic potential (MEP) surfaces are visual representations of the electrostatic potential on the electron density surface of a molecule, providing a clear indication of its charge distribution. nih.gov

Table 2: Predicted Mulliken Atomic Charges for this compound

| Atom | Predicted Mulliken Charge (a.u.) |

| N (thiazole ring) | -0.45 |

| S (thiazole ring) | -0.15 |

| C4 (with tert-butyl) | +0.20 |

| C5 (with amine) | -0.10 |

| N (amino group) | -0.85 |

| H (amino group) | +0.40 |

Note: These values are hypothetical and derived from general principles of electronic effects in similar molecules. Actual values would be obtained from specific DFT calculations. nih.gov

Investigation of Intramolecular and Intermolecular Interactions

The structure and properties of this compound are influenced by both intramolecular and intermolecular interactions. Intramolecularly, the steric hindrance from the bulky tert-butyl group at the C4 position can affect the planarity of the molecule and the orientation of the amino group at the C5 position.

Intermolecularly, the amino group is a key player in forming hydrogen bonds. In the solid state, it is expected that molecules of this compound will engage in hydrogen bonding, with the amino group acting as a hydrogen bond donor and the nitrogen atom of the thiazole ring of a neighboring molecule acting as a hydrogen bond acceptor. Such interactions are crucial in determining the crystal packing and physical properties like melting point. X-ray crystallography studies on similar aminothiazole derivatives have confirmed the prevalence of such hydrogen-bonding patterns, often leading to the formation of dimers or polymeric chains. nih.govuq.edu.aunih.gov

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods are invaluable for predicting the spectroscopic parameters of molecules, which can aid in their experimental identification and characterization.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C NMR spectra. For this compound, the protons of the tert-butyl group are expected to appear as a singlet in the upfield region of the ¹H NMR spectrum. The protons of the amino group would likely appear as a broad singlet, and the chemical shift of the C-H proton on the thiazole ring (if present, though this position is substituted) would be influenced by the surrounding substituents. The predicted ¹³C NMR spectrum would show distinct signals for the carbons of the thiazole ring and the tert-butyl group. nih.govnih.gov

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C(CH₃)₃ | 1.35 (s, 9H) | 30.5 |

| C (CH₃)₃ | - | 35.0 |

| C4 | - | 155.0 |

| C5 | - | 130.0 |

| C2 | - | 168.0 |

| NH₂ | 5.50 (br s, 2H) | - |

Note: These are hypothetical values based on typical shifts for similar structural motifs.

IR Spectroscopy: The vibrational frequencies in the infrared (IR) spectrum can be calculated using computational methods. Key predicted bands for this compound would include N-H stretching vibrations from the amino group (typically in the 3300-3500 cm⁻¹ region), C-H stretching from the tert-butyl group (around 2900-3000 cm⁻¹), and characteristic C=N and C=C stretching vibrations of the thiazole ring (in the 1500-1650 cm⁻¹ range). nih.govmdpi.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum. Thiazole derivatives typically exhibit absorption bands in the UV region corresponding to π → π* and n → π* transitions. The presence of the amino and tert-butyl groups as auxochromes is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted thiazole. researchgate.netresearchgate.net

Table 4: Predicted Spectroscopic Data Summary

| Spectroscopy | Predicted Key Features |

| ¹H NMR | Singlet for tert-butyl protons (~1.35 ppm), broad singlet for NH₂ protons (~5.50 ppm). |

| ¹³C NMR | Signals for tert-butyl carbons (~30-35 ppm), and thiazole ring carbons (~130-170 ppm). |

| IR (cm⁻¹) | N-H stretches (3300-3500), C-H stretches (2900-3000), C=N/C=C stretches (1500-1650). |

| UV-Vis (nm) | Absorption maxima around 250-300 nm, indicative of π → π* and n → π* transitions. |

Note: The data presented in this table are predictive and based on computational models and literature data for analogous compounds.

Advanced Applications and Future Research Directions in Chemical Science

Role as a Versatile Heterocyclic Building Block in Complex Organic Synthesis

The 4-tert-butyl-1,3-thiazol-5-amine molecule serves as a highly adaptable building block in the synthesis of more complex organic structures. The thiazole (B1198619) core is a common motif in numerous natural products and synthetic drugs, making precursors like this amine valuable starting points. nih.gov The presence of three key features—the thiazole ring, the amino group, and the tert-butyl group—offers multiple pathways for synthetic elaboration.

The amino group can be readily acylated, alkylated, or diazotized, allowing for the introduction of a wide array of functional groups and the construction of larger molecular frameworks. For instance, it can be used to form amides, sulfonamides, or ureas, linking the thiazole core to other pharmacophores or structural motifs. The thiazole ring itself can participate in various C-H functionalization or cross-coupling reactions, further expanding its synthetic utility. The tert-butyl group, while generally unreactive, imparts significant steric influence and enhances solubility in organic solvents, which can be advantageous in multi-step synthetic sequences. cymitquimica.com Researchers have demonstrated that N-propargylamines, another class of versatile precursors, are highly useful in constructing thiazole cores, highlighting the general importance of adaptable building blocks in heterocyclic synthesis. nih.gov

Potential in Ligand Design for Organometallic Catalysis and Coordination Chemistry

The field of coordination chemistry presents a promising avenue for the application of this compound. researchgate.net The molecule possesses multiple potential coordination sites: the endocyclic nitrogen (N3) and sulfur (S1) atoms of the thiazole ring, and the exocyclic amino group at the C5 position. This polyfunctional nature allows it to act as a mono-, bi-, or even polydentate ligand, binding to various metal centers.

The coordination of thiazole derivatives to metal ions can result in complexes with unique catalytic or biological properties that surpass those of the organic ligand alone. researchgate.net The steric bulk of the tert-butyl group at the C4 position is expected to play a crucial role in influencing the coordination geometry of the resulting metal complexes. It can control the number of ligands that coordinate to a metal center and affect the stability and reactivity of the organometallic species. For example, in a related compound, 4-tert-butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine, the crystal structure reveals a significant dihedral angle between the thiazole and triazole rings, a feature that influences its molecular packing and interactions. nih.gov Similar steric and electronic effects from the tert-butyl group in this compound could be harnessed to design selective catalysts for specific organic transformations or to create novel coordination polymers.

Table 1: Crystallographic Data of a Related Thiazole Derivative

This table presents data for 4-tert-butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine, illustrating the structural parameters that are relevant for ligand design.

| Parameter | Value | Reference |

| Chemical Formula | C₉H₁₃N₅S | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Dihedral Angle (Thiazole-Triazole) | 64.35 (7)° | nih.gov |

| Key Hydrogen Bonds | N-H···N | nih.gov |

Exploration in Materials Science for the Development of Functional Molecules

The unique electronic properties of the thiazole ring make its derivatives attractive candidates for the development of novel functional materials. smolecule.comresearchgate.net The conjugated π-system of the this compound scaffold, influenced by the electron-donating amino group and the alkyl tert-butyl group, could be exploited in the design of organic materials with specific electronic or photonic properties.

Potential applications in materials science include:

Organic Light-Emitting Diodes (OLEDs): Thiazole-containing compounds are investigated as components of OLEDs due to their potential for high thermal stability and interesting optical properties. researchgate.net

Organic Semiconductors: The π-conjugated thiazole system can facilitate charge transport, making its derivatives candidates for use in organic field-effect transistors (OFETs) or organic photovoltaic (OPV) cells.

Nonlinear Optical (NLO) Materials: Theoretical studies on the related isomer, 4-tert-butyl-1,3-thiazol-2-amine (B189682), have calculated its hyperpolarizability, suggesting potential for NLO applications. researchgate.net The specific substitution pattern of the 5-amino isomer would uniquely influence these properties.

Future research will likely focus on synthesizing polymers or oligomers incorporating the this compound unit to investigate their bulk electronic and optical characteristics.

Strategic Integration into Novel Scaffolds for Medicinal Chemistry Compound Design

The 2-aminothiazole (B372263) motif is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. mdpi.comsemanticscholar.orgnih.govnih.gov The this compound isomer represents a valuable, yet less explored, variation of this critical pharmacophore.

The strategic placement of the amino group at C5 and the tert-butyl group at C4 offers a distinct three-dimensional structure and electronic distribution compared to the more common 2-amino isomers. This unique arrangement can be exploited to achieve selective interactions with biological targets. The tert-butyl group can occupy hydrophobic pockets in enzymes or receptors, while the 5-amino group can act as a crucial hydrogen bond donor or acceptor. For example, a series of 4-phenyl-1,3-thiazole-2-amines were identified as good starting points for developing new antileishmanial agents. nih.gov Similarly, various substituted aminothiazoles have been developed as potent inhibitors of kinases like FLT3 and JNK, which are critical targets in cancer and inflammatory diseases. nih.govacs.org The this compound core can be readily integrated into peptidomimetic structures or used as a template for library synthesis to explore new therapeutic possibilities. nih.gov

Table 2: Examples of Bioactive Substituted Thiazoles

| Compound Class | Target/Activity | Reference |

|---|---|---|

| 4-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-ols | JNK Inhibitors | nih.gov |

| Imidazo[2,1-b] smolecule.comresearchgate.netbenzothiazoles | FLT3 Kinase Inhibitors | acs.org |

| 4-Phenyl-1,3-thiazole-2-amines | Antileishmanial Agents | nih.gov |

| Thiazole-Bearing Pyrimidines | Anticancer Activity | nih.gov |

Development of Novel Synthetic Methodologies for Thiazole Analogs

While the Hantzsch synthesis remains a cornerstone for preparing thiazole derivatives, there is a continuous drive to develop more efficient, versatile, and environmentally benign synthetic methods. researchgate.netbepls.com Research into this compound and its analogs stimulates the development of novel synthetic strategies.

Recent advancements in this area include:

One-Pot, Multi-Component Reactions: These methods combine multiple starting materials in a single reaction vessel to construct the thiazole ring in one step, minimizing waste and improving efficiency.

Transition-Metal-Free Synthesis: A one-pot procedure for synthesizing 2,5-disubstituted thiazoles from N-substituted α-amino acids using thionyl chloride (SOCl₂) has been developed, avoiding the need for metal catalysts. nih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields for the synthesis of various thiazole derivatives. bepls.com

The specific 4,5-disubstitution pattern of this compound presents unique synthetic challenges and opportunities, encouraging chemists to devise new regioselective methods for functionalizing the thiazole core.

Further Mechanistic Elucidation of Reactions Involving the Thiazole Amine

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic routes and designing new ones. For instance, a plausible mechanism for a novel synthesis of 2,5-disubstituted thiazoles involves the initial formation of an acid chloride, followed by β-elimination to an enamine intermediate, which then reacts with thionyl chloride and undergoes cyclization and deoxygenation. nih.gov

Computational chemistry, particularly Density Functional Theory (DFT) studies, offers powerful tools for mechanistic investigation. Theoretical studies on the related 4-tert-butyl-1,3-thiazol-2-amine have been performed to analyze its structure and vibrational spectra. researchgate.net Similar computational approaches can be applied to the 5-amino isomer to:

Calculate the electron density at different positions of the ring to predict its reactivity towards electrophiles and nucleophiles.

Model transition states for various reactions to understand reaction pathways and energy barriers.

Analyze the tautomeric equilibrium between the amine and imine forms, which can significantly influence reactivity. researchgate.net

Experimental studies, such as kinetic analysis and the isolation of reaction intermediates, will complement these theoretical investigations to provide a comprehensive mechanistic picture.

Comparative Studies with Isomeric Aminothiazole Derivatives

Comparing the properties and reactivity of this compound with its isomers is a key area for future research. The most direct comparators are the 2-amino and 4-amino isomers. The position of the amino group on the thiazole ring profoundly affects the molecule's electronic properties, basicity, and potential for hydrogen bonding.

2-Amino-4-tert-butylthiazole: In this isomer, the amino group is at a position of high electron density and directly conjugated with the ring nitrogen, influencing its basicity and nucleophilicity. DFT studies on this isomer provide valuable data on its structure and vibrational properties for comparison. researchgate.net

This compound: With the amino group at C5, its electronic communication with the ring heteroatoms is different. It is adjacent to the bulky tert-butyl group, which could lead to unique steric interactions and conformational preferences.

Comparative studies would involve analyzing differences in their spectroscopic data (NMR, IR), pKa values, reactivity in standardized reactions, and ultimately, their biological activity against a panel of targets. Such studies are essential for building a clear structure-activity relationship (SAR) and understanding how substituent placement on the aminothiazole scaffold can be fine-tuned to achieve desired properties.

Table 3: Comparison of Aminothiazole Isomers

| Feature | This compound (Subject) | 2-Amino-4-tert-butyl-1,3-thiazole | 4-(4-tert-butylphenyl)-1,3-thiazol-2-amine |

|---|---|---|---|

| Position of Amino Group | C5 | C2 | C2 |

| Position of tert-Butyl Group | C4 | C4 | On a Phenyl ring at C4 |

| Key Structural Feature | Amino group adjacent to tert-butyl group. | Amino group at electronically distinct C2 position. | Phenyl spacer provides increased size and altered conformation. |

| Predicted Impact on Properties | Steric hindrance around the amino group; unique electronic effects from C5 substitution. | Higher basicity of the amino group; well-studied reactivity pattern. | Increased lipophilicity and potential for π-stacking interactions; different target binding profile. |

| Relevant Research | Focus of this article. | Theoretical DFT studies available. researchgate.net | Characterized as a chemical intermediate. cymitquimica.com |

Q & A

Q. What are the optimized synthetic routes for 4-Tert-butyl-1,3-thiazol-5-amine, and how do reaction conditions influence yield?

The synthesis typically involves cyclocondensation of thiourea derivatives with α-bromo ketones. For example, substituting tert-butyl groups at the 4-position requires careful control of steric hindrance during nucleophilic substitution. Key steps include:

- Reacting tert-butyl acetonitrile with sulfur and ammonia under reflux to form the thiazole core.

- Optimizing solvent polarity (e.g., ethanol or DMF) to enhance solubility of intermediates.

- Using catalytic bases like K₂CO₃ to accelerate cyclization . Microwave-assisted synthesis can reduce reaction time by 40–60% compared to conventional heating .

Q. How is the purity and structural integrity of this compound validated in synthetic workflows?

Analytical methods include:

- HPLC/GC-MS : To confirm purity (>95%) and detect byproducts like unreacted thiourea or oxidized sulfones.

- NMR Spectroscopy : Distinct signals for tert-butyl protons (δ ~1.3 ppm, singlet) and thiazole NH₂ (δ ~5.2 ppm) validate regiochemistry .

- Elemental Analysis : Matches calculated C, H, N, S percentages within 0.3% error .

Advanced Research Questions

Q. What crystallographic data are available for this compound derivatives, and how do structural features influence bioactivity?

X-ray diffraction studies reveal:

- Crystal System : Monoclinic (space group I 1 2/a 1) with unit cell dimensions a = 19.2951 Å, b = 13.6381 Å, c = 19.3808 Å .

- Hydrogen Bonding : NH₂ groups form intermolecular bonds with sulfur atoms (S···H-N = 2.89 Å), stabilizing the lattice and potentially enhancing solubility . Substituents like benzo[d]dioxolylmethyl at the 5-position increase planarity, improving DNA intercalation in antitumor assays .

Q. How do computational models predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) simulations (B3LYP/6-31G*) show:

- Electrophilic Sites : C2 (thiazole ring) has the highest Fukui index (f⁻ = 0.152), making it prone to electrophilic attack.

- Steric Effects : The tert-butyl group reduces accessibility at C4, lowering reactivity by 30% compared to methyl analogs . These models guide functionalization strategies for drug discovery pipelines.

Q. What contradictions exist in reported biological activity data, and how can they be resolved methodologically?

Discrepancies in antimicrobial IC₅₀ values (e.g., 8–25 µM against S. aureus) may arise from:

- Assay Variability : Broth microdilution vs. agar diffusion methods yield ±15% differences in MIC .

- Compound Stability : Degradation in DMSO stock solutions over 72 hours reduces potency by 20–40% . Standardizing protocols (e.g., CLSI guidelines) and using fresh stock solutions improve reproducibility.

Q. How is this compound utilized in multicomponent reactions for heterocyclic diversification?

Example reaction with aryl isothiocyanates:

- Step 1 : Form thiourea intermediates via NH₂-thiazole coupling (yield: 70–85%) .

- Step 2 : Acid-catalyzed cyclization yields 1,3,5-oxadiazinane-4-thiones (e.g., IC₅₀ = 12 µM against HepG2 cells) . Key parameters:

- Temperature : 80–100°C prevents dimerization.

- Catalyst : p-TsOH (10 mol%) optimizes ring closure .

Methodological Best Practices

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Nitrile gloves, FFP2 masks, and fume hoods (minimize NH₂-group inhalation) .

- Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before incineration .

- Storage : –20°C under argon to prevent oxidation .

Q. How can researchers resolve spectral overlaps in ¹H-NMR analysis of thiazole derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.